molecular formula C10H10N2O3 B2956473 (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid CAS No. 89890-92-6

(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid

Cat. No. B2956473
CAS RN: 89890-92-6
M. Wt: 206.201
InChI Key: XPTTTXYUXTWABR-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is a derivative of pyridine and is commonly used as a building block in the synthesis of other compounds. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool in the field of medical research.

Mechanism of Action

The mechanism of action of (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. This inhibition leads to a reduction in the symptoms of inflammation, a decrease in the growth and spread of cancer cells, and a reduction in viral replication.
Biochemical and Physiological Effects:
(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This inhibition leads to a reduction in the symptoms of inflammation. The compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in the growth and spread of cancer cells. Additionally, the compound has been found to inhibit the activity of viral proteases, enzymes that are involved in the replication of viruses. This inhibition leads to a reduction in viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in lab experiments is its wide range of biochemical and physiological effects. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool in the field of medical research. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid in scientific research. One potential direction is the development of new derivatives of the compound with improved pharmacological properties. Another potential direction is the study of the compound in combination with other drugs to determine if it has synergistic effects. Additionally, the compound may be studied in animal models to determine its efficacy and safety in vivo. Finally, the compound may be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.

Scientific Research Applications

(2Z)-2-(acetylamino)-3-(3-pyridyl)prop-2-enoic acid has been extensively used in scientific research for its various biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. Additionally, the compound has been found to have anti-viral properties and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.

properties

IUPAC Name

(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTTTXYUXTWABR-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CN=CC=C1)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyridine-3-carboxaldehyde (92.6 g), N-acetylglycine (86.0 g) and sodium acetate (35.3 g) were heated together under reflux in acetic anhydride (150 ml) for 1 hour. After cooling, water (250 ml) was added and the mixture was filtered to give the crude azlactone (50.9 g) m.p. 55°-60°. Partial hydrolysis of the azlactone (50 g) was achieved by heating under reflux in acetone (450 ml) and water (75 ml) for four hours. After this time the bulk of the acetone was distilled off and more water (300 ml) added. The resulting deep red solution was boiled with charcoal for 10 minutes and filtered through celite. The filtrate was evaporated to dryness and the residue was triturated and washed with acetone to give 2-acetamido-3-(3-pyridyl)acrylic acid (35 g) m.p. 191°-92° which was not further purified.
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
azlactone
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

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